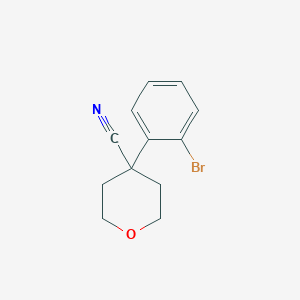![molecular formula C22H21N7O2 B2776005 (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836639-37-3](/img/structure/B2776005.png)
(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR) may also be analyzed .Scientific Research Applications
Synthesis and Coordination Chemistry
One area of research focuses on the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines. These compounds contain nitrogen atoms capable of forming coordinate bonds with metal ions, such as Mn(II) and Fe(II), potentially useful for the targeted delivery of therapeutic agents like nitric oxide to biological sites, including tumors. The synthetic approaches to these compounds provide insights into the development of novel therapeutic agents with enhanced selectivity and efficacy (Yang et al., 2017).
Drug Discovery and Development
Research in drug discovery has identified novel 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors, optimized from a modestly potent high-throughput screening hit, demonstrate excellent oral bioavailability and efficacy in disease-relevant models. This highlights the role of quinoline derivatives in the development of targeted therapies for diseases with unmet medical needs (Degorce et al., 2016).
Organic Chemistry and Synthesis
The field of organic chemistry benefits from the study of pyrroloquinoline derivatives, as demonstrated by the development of a one-pot synthesis method for pyrrolo[3,4-c]quinolin-1-one derivatives. This method, featuring a three-component cascade reaction, showcases the versatility of these compounds in facilitating diversity-oriented synthesis, which is crucial for discovering new drugs and materials (Yu et al., 2015).
Material Science and Engineering
Quinoxalines, including derivatives similar to the compound , have been explored for their unique electronic and structural properties. The synthesis and characterization of organic salts derived from quinoxalines underscore their potential in creating materials with novel electronic properties, which could be pivotal for the development of new electronic devices and sensors (Faizi et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c23-20-18(22(30)25-13-15-4-3-11-31-15)19-21(28-17-6-2-1-5-16(17)27-19)29(20)26-12-14-7-9-24-10-8-14/h1-2,5-10,12,15H,3-4,11,13,23H2,(H,25,30)/b26-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLUDUNMLFABX-RPPGKUMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


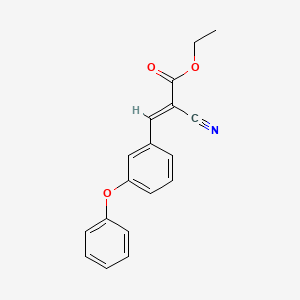
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)
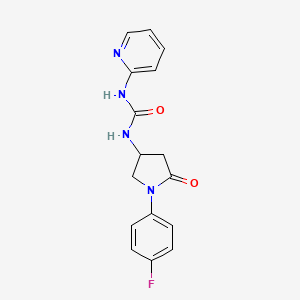


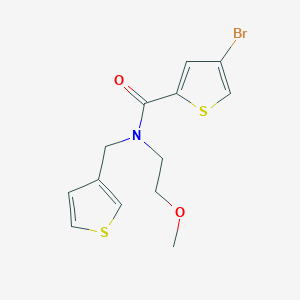
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)
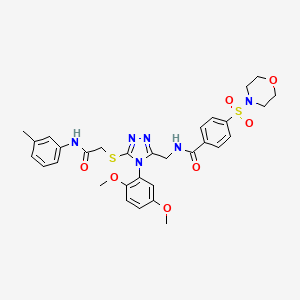
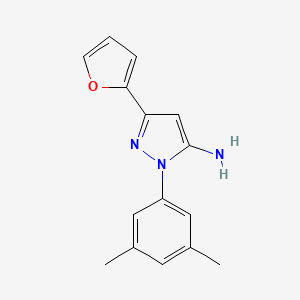
![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2775942.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)
